N-[2-(2-Fluorophenoxy)-1-phenylethyl]but-2-ynamide
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Overview
Description
N-[2-(2-Fluorophenoxy)-1-phenylethyl]but-2-ynamide is an organic compound that features a unique combination of functional groups, including a fluorophenoxy group, a phenylethyl group, and a but-2-ynamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(2-Fluorophenoxy)-1-phenylethyl]but-2-ynamide typically involves the following steps:
Formation of the Fluorophenoxy Intermediate: The initial step involves the reaction of 2-fluorophenol with an appropriate halogenated ethylbenzene derivative under basic conditions to form the 2-(2-fluorophenoxy)-1-phenylethyl intermediate.
Coupling with But-2-ynoic Acid: The intermediate is then coupled with but-2-ynoic acid or its derivatives using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP) to form the final product, this compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions to ensure consistent production quality.
Chemical Reactions Analysis
Types of Reactions
N-[2-(2-Fluorophenoxy)-1-phenylethyl]but-2-ynamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the fluorophenoxy group, using reagents like sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of substituted phenoxy derivatives.
Scientific Research Applications
N-[2-(2-Fluorophenoxy)-1-phenylethyl]but-2-ynamide has several scientific research applications:
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Materials Science: The compound’s unique structure makes it suitable for the development of advanced materials with specific properties, such as high thermal stability or unique electronic characteristics.
Biological Studies: It can be used in biological assays to study its effects on various biological pathways and molecular targets.
Industrial Applications: The compound can be utilized in the synthesis of specialty chemicals and intermediates for various industrial processes.
Mechanism of Action
The mechanism of action of N-[2-(2-Fluorophenoxy)-1-phenylethyl]but-2-ynamide involves its interaction with specific molecular targets and pathways. The fluorophenoxy group may interact with hydrophobic pockets in proteins, while the but-2-ynamide moiety can participate in covalent bonding with nucleophilic residues. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- N-[2-(2-Chlorophenoxy)-1-phenylethyl]but-2-ynamide
- N-[2-(2-Bromophenoxy)-1-phenylethyl]but-2-ynamide
- N-[2-(2-Methylphenoxy)-1-phenylethyl]but-2-ynamide
Uniqueness
N-[2-(2-Fluorophenoxy)-1-phenylethyl]but-2-ynamide is unique due to the presence of the fluorine atom in the phenoxy group, which can significantly influence its chemical reactivity and biological activity. The fluorine atom can enhance the compound’s lipophilicity, metabolic stability, and binding affinity to molecular targets compared to its chloro, bromo, and methyl analogs.
Properties
IUPAC Name |
N-[2-(2-fluorophenoxy)-1-phenylethyl]but-2-ynamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16FNO2/c1-2-8-18(21)20-16(14-9-4-3-5-10-14)13-22-17-12-7-6-11-15(17)19/h3-7,9-12,16H,13H2,1H3,(H,20,21) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TYGVNPGRSXRQGA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC#CC(=O)NC(COC1=CC=CC=C1F)C2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16FNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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